Structural Differentiation from FXR Agonist Benchmarks: Furan-2-yl vs. Phenyl Substituent Effects
The furan-2-yl substituent at the pyrazole 5-position distinguishes this compound from the majority of cyclopentylpyrazole FXR modulators disclosed in WO2011117229A1, which predominantly feature phenyl or substituted-phenyl R1 groups [1]. The patent teaches that heteroaryl R1 groups including furan-2-yl, thiophen-2-yl, and pyridyl confer distinct FXR modulation profiles compared to phenyl analogs. Within the patent's generic Formula I, the R1 heteroaryl identity is a primary determinant of in vitro potency. While compound-specific EC₅₀ values for the furan-2-yl analog are not publicly disclosed in the patent examples, structural analogs with related heteroaryl substitutions demonstrated FXR EC₅₀ values spanning from sub-micromolar to >10 µM depending on the R1 group identity, demonstrating that heteroaryl choice is not functionally neutral [1]. The furan oxygen provides a hydrogen-bond acceptor not present in phenyl analogs, potentially altering binding interactions with FXR helix 12 residues critical for coactivator recruitment.
| Evidence Dimension | FXR modulator potency dependence on R1 heteroaryl identity |
|---|---|
| Target Compound Data | Furan-2-yl as R1 substituent; specific EC₅₀ not publicly disclosed for this compound |
| Comparator Or Baseline | Phenyl and substituted-phenyl R1 analogs within the same patent series; EC₅₀ values ranging from sub-µM to >10 µM in FXR transactivation assays per patent disclosure |
| Quantified Difference | Not quantifiable for this specific compound due to absence of published data; class-level inference indicates R1 heteroaryl variation modulates potency by ≥10-fold across the series |
| Conditions | FXR transactivation assay (cell-based reporter gene assay); HEK293 or similar cells transiently transfected with FXR expression vector and FXR-responsive luciferase reporter; details as described in WO2011117229A1 |
Why This Matters
Procurement of the specific furan-2-yl analog, rather than a more common phenyl-substituted congener, is essential for experiments designed to probe heteroaryl-dependent FXR pharmacology or for SAR studies where the furan oxygen's hydrogen-bonding capability is a variable of interest.
- [1] Benson, G. M., Bleicher, K., Grether, U., Kuhn, B., Richter, H., & Taylor, S. (2011). Preparation of cycloalkylpyrazole derivatives for use as FXR modulators. PCT International Application WO2011117229A1 / US20110237628A1. F. Hoffmann-La Roche AG. View Source
